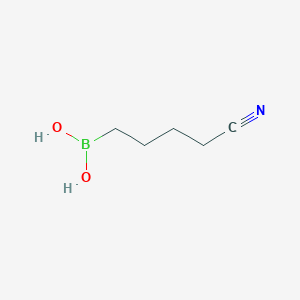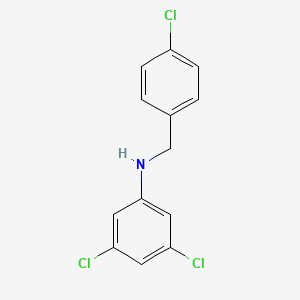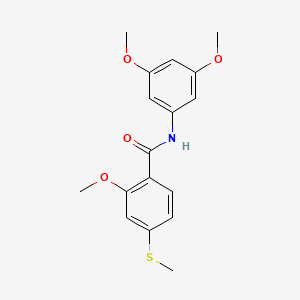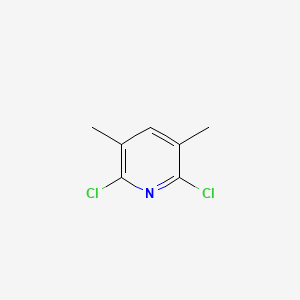![molecular formula C21H15BrO B14140088 1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one CAS No. 77153-28-7](/img/structure/B14140088.png)
1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system
准备方法
The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one can be achieved through several methods. One common method involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
For industrial production, the Suzuki–Miyaura coupling is favored due to its efficiency and scalability. The reaction is carried out in a solvent such as toluene or ethanol, and the temperature is maintained between 50-100°C. The palladium catalyst used is often palladium acetate or palladium chloride, and the base is typically potassium carbonate or sodium hydroxide .
化学反应分析
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding alcohols or alkanes. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings. Bromination, nitration, and sulfonation are common substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the phenyl ring can yield 3-bromo-1-[1,1’-biphenyl]-4-yl-2-propen-1-one .
科学研究应用
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules through cross-coupling reactions.
Biology: The compound has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one involves its interaction with molecular targets through various pathways. In the context of its biological activity, the compound can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
相似化合物的比较
1-[1,1’-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one can be compared with other chalcones and biphenyl derivatives. Similar compounds include:
1-[1,1’-Biphenyl]-4-yl-3-phenyl-2-propen-1-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.
3-Bromo-1-[1,1’-biphenyl]-4-yl-2-propen-1-one: Similar structure but with the bromine substituent on a different position, leading to different chemical and biological properties.
属性
CAS 编号 |
77153-28-7 |
|---|---|
分子式 |
C21H15BrO |
分子量 |
363.2 g/mol |
IUPAC 名称 |
3-(3-bromophenyl)-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H15BrO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H |
InChI 键 |
QBCHLWKVAJEQKT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


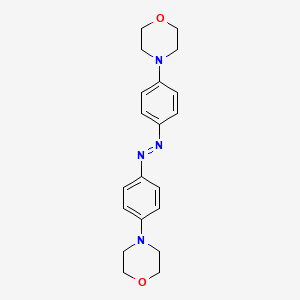
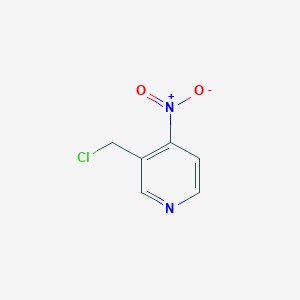
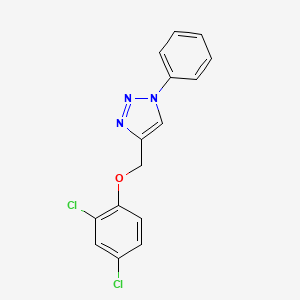
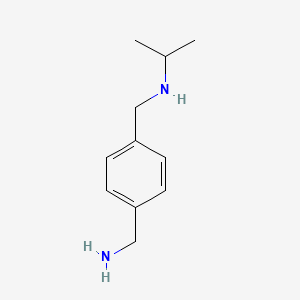
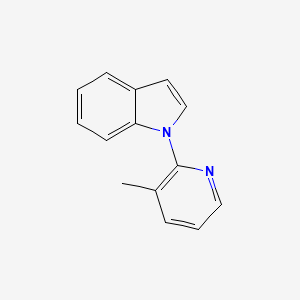
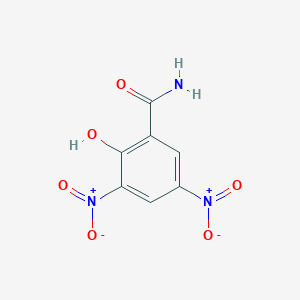
![8-Ethyl-1-methyl-7H-pyrrolo[2,3-H]quinolin-1-ium iodide](/img/structure/B14140039.png)
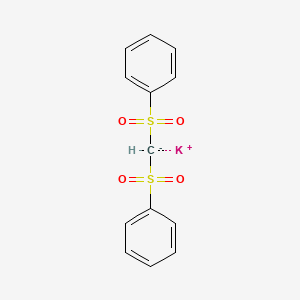
![3-Amino-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one--hydrogen chloride (1/1)](/img/structure/B14140053.png)
